molecular formula C16H14O3 B1295911 4-Oxo-2,4-diphenylbutanoic acid CAS No. 4370-96-1

4-Oxo-2,4-diphenylbutanoic acid

Cat. No.: B1295911
CAS No.: 4370-96-1
M. Wt: 254.28 g/mol
InChI Key: BTJVYXJKBFVHPY-UHFFFAOYSA-N
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Description

4-Oxo-2,4-diphenylbutanoic acid: is an organic compound with the molecular formula C16H14O3. It is characterized by the presence of a ketone group (oxo) and two phenyl groups attached to a butanoic acid backbone.

Mechanism of Action

Target of Action

The primary target of 4-Oxo-2,4-diphenylbutanoic acid is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . This enzyme plays a crucial role in the production of menaquinone, an essential component of the electron transport chain in bacteria.

Mode of Action

This compound inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This interaction prevents MenB from participating in the MK biosynthesis pathway, thereby disrupting the electron transport chain and inhibiting bacterial growth.

Biochemical Pathways

The compound affects the menaquinone biosynthesis pathway . By inhibiting MenB, it disrupts the production of menaquinone, a key electron carrier in the bacterial electron transport chain. This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as DNA replication, protein synthesis, and nutrient uptake.

Result of Action

The inhibition of MenB by this compound leads to a disruption in the production of menaquinone . This disruption can cause a decrease in ATP production, leading to a slowdown or halt in bacterial growth. The exact molecular and cellular effects would depend on the specific bacterial strain and its reliance on the menaquinone pathway.

Biochemical Analysis

Biochemical Properties

4-Oxo-2,4-diphenylbutanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase, where this compound acts as an inhibitor. This interaction is crucial in the modulation of inflammatory responses. Additionally, this compound has been shown to bind to serum albumin, which affects its distribution and availability in the bloodstream .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and pain. By inhibiting cyclooxygenase, this compound reduces the production of prostaglandins, which are mediators of inflammation. This leads to a decrease in inflammatory responses and pain sensation. Furthermore, this compound has been shown to impact gene expression related to inflammatory pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cyclooxygenase enzymes. By binding to the active site of these enzymes, this compound inhibits their activity, leading to a reduction in the synthesis of prostaglandins. This inhibition is achieved through the formation of a stable complex between this compound and the enzyme, preventing the conversion of arachidonic acid to prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation. Long-term studies have shown that this compound maintains its inhibitory effects on cyclooxygenase over extended periods, making it a reliable compound for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, this compound can lead to toxicity, including gastrointestinal disturbances and renal impairment. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites are then excreted through the kidneys. The interaction of this compound with cytochrome P450 enzymes can affect the metabolic flux and levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to bind to serum albumin, which facilitates its transport in the bloodstream. Additionally, this compound can cross cell membranes through passive diffusion, allowing it to reach its target sites within cells .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It does not possess specific targeting signals or post-translational modifications that direct it to specific organelles. Its presence in the cytoplasm and nucleus allows it to interact with various enzymes and proteins involved in inflammatory pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing 4-Oxo-2,4-diphenylbutanoic acid involves the aldol condensation of benzaldehyde with acetophenone, followed by oxidation.

    Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to accelerate the aldol condensation reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of aldol condensation and oxidation are likely employed on a larger scale with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents

Major Products Formed:

    Oxidation: Carboxylic acids, quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Neurodegenerative Disease Treatment

One of the most promising applications of 4-oxo-2,4-diphenylbutanoic acid derivatives is in the treatment of neurodegenerative diseases. Research indicates that these compounds act as inhibitors of kynurenine-3-hydroxylase, an enzyme involved in the kynurenine pathway that is implicated in several neurological disorders. Notably, studies have shown efficacy against conditions such as:

  • Alzheimer's Disease
  • Huntington's Chorea
  • Parkinson's Disease
  • Amyotrophic Lateral Sclerosis (ALS)

These findings suggest that 4-oxo derivatives may help modulate neuroinflammatory responses and protect neuronal cells from excitotoxicity by altering kynurenine metabolism .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate has demonstrated significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 0.64 µg/mL. This compound inhibits bacterial growth by targeting specific enzymes in the menaquinone biosynthesis pathway .

Organic Synthesis

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including microwave-assisted aldol condensation techniques. These methods provide moderate to excellent yields and are applicable to a broad range of substrates. The reaction conditions can be optimized depending on the nature of the reactants used .

Method Yield Substrates
Microwave-assisted aldolModerate to ExcellentMethyl ketones and glyoxylic acid
Traditional aldol condensationVariableVarious carbonyl compounds

Material Science Applications

Polymer Chemistry

In polymer chemistry, this compound serves as a versatile building block for synthesizing various polymers and copolymers. Its ability to undergo further functionalization allows for the development of materials with tailored properties for applications in coatings, adhesives, and drug delivery systems.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of a specific derivative of this compound on neuronal cell cultures exposed to neurotoxic agents. Results indicated a significant reduction in cell death and inflammation markers compared to controls .
  • Antibacterial Efficacy : Another research focused on the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study found that derivatives exhibited potent activity in vitro and improved survival rates in murine models infected with MRSA .

Comparison with Similar Compounds

Uniqueness: 4-Oxo-2,4-diphenylbutanoic acid is unique due to the presence of both oxo and phenyl groups, which confer specific chemical reactivity and biological activity

Biological Activity

4-Oxo-2,4-diphenylbutanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

This compound is characterized by its keto and carboxylic acid functional groups, which contribute to its reactivity and biological interactions. Its structure can be represented as follows:

C16H14O3\text{C}_{16}\text{H}_{14}\text{O}_3

Antibacterial Properties

Research has shown that derivatives of this compound exhibit potent antibacterial activity against Mycobacterium tuberculosis. A study highlighted the discovery of 2-amino-4-oxo-4-phenylbutanoate as an inhibitor of the MenB enzyme involved in menaquinone biosynthesis. The minimum inhibitory concentrations (MIC) for certain derivatives were reported as low as 0.6 μg/mL against replicating M. tuberculosis and 1.5 μg/mL against non-replicating forms .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundMIC (μg/mL)Target Organism
2-Amino-4-oxo-4-phenylbutanoate0.6M. tuberculosis
2b>20Selectivity index
3b>20Selectivity index

Neuroprotective Effects

Another area of interest is the neuroprotective potential of 4-phenyl-4-oxo-butanoic acid derivatives. These compounds have been identified as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in various neurodegenerative diseases such as Alzheimer's and Huntington's disease. By inhibiting this enzyme, these compounds may help modulate neuroinflammatory responses and protect neuronal integrity .

Case Study: Neuroprotective Mechanism
In a study investigating the effects of kynurenine metabolism on neurodegeneration, it was found that inhibiting KYN-3-OHase with these derivatives increased levels of kynurenic acid (KYNA), a neuroprotective metabolite, while decreasing levels of quinolinic acid (QUIN), which is neurotoxic .

Oxidation Studies

The oxidation kinetics of this compound have been extensively studied using various oxidizing agents such as tripropylammonium fluorochromate (TriPAFC). These studies indicate that the oxidation process leads to the formation of benzoic acid as a primary product. The reaction follows pseudo-first-order kinetics with respect to the oxidant concentration .

Table 2: Kinetic Parameters for Oxidation Reactions

Reaction Mediumk_obs (s⁻¹)Temperature (K)
50% Acetic Acid - 50% WaterVariable303
Presence of Picolinic AcidEnhanced303

Properties

IUPAC Name

4-oxo-2,4-diphenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-15(13-9-5-2-6-10-13)11-14(16(18)19)12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJVYXJKBFVHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287292
Record name 4-oxo-2,4-diphenylbutanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40287292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4370-96-1
Record name γ-Oxo-α-phenylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4370-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 50151
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC59920
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Record name 4370-96-1
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Record name 4-oxo-2,4-diphenylbutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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